(2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide
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Description
(2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.405. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
A compound structurally related to (2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide, N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, was synthesized and characterized using multinuclear NMR and FTIR spectroscopy techniques. This research highlights the structural and conformational properties analyzed using single-crystal X-ray diffraction and theoretical calculations. The study found that the compound forms a centrosymmetric hexameric chain extended along a specific direction, with disorder mainly caused by rotation of the tert-butyl groups around the C-N bonds (Gholivand et al., 2009).
Polymer Synthesis
Research involving the synthesis of polyamides from bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol indicates the creation of noncrystalline polyamides that are readily soluble in polar solvents and capable of forming transparent, flexible, and tough films. These polyamides exhibit high thermal stability with glass transition temperatures mostly over 200°C and weight loss temperatures in excess of 480°C, demonstrating their potential for various industrial applications (Hsiao et al., 2000).
Antimalarial Activity
A series of N-phenyl-substituted cinnamanilides, which are structurally similar to the compound , were screened for antimalarial activity against the chloroquine-sensitive strain of P. falciparum. Some derivatives exhibited IC50 values in the micromolar range, comparable to chloroquine, and did not display significant cytotoxic effects up to 20 μM, highlighting their potential as selective substances for antimalarial therapy (Kos et al., 2022).
Properties
IUPAC Name |
N-[(E)-3-(tert-butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-20(2,3)22-19(25)17(13-14-7-5-4-6-8-14)21-18(24)15-9-11-16(12-10-15)23(26)27/h4-13H,1-3H3,(H,21,24)(H,22,25)/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOBXGQPBHJMJO-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.